molecular formula C₈H₁₅ClNO₅P B042168 2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate CAS No. 13171-22-7

2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate

Cat. No.: B042168
CAS No.: 13171-22-7
M. Wt: 271.63 g/mol
InChI Key: AGMRZPQLAUDHCO-VOTSOKGWSA-N
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Description

2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate is an organophosphate compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, an ethylamino group, and a dimethyl phosphate moiety. Its versatility makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloroacrylonitrile with ethylamine under controlled conditions to form 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl nitrile.

    Phosphorylation: The intermediate is then subjected to phosphorylation using dimethyl phosphorochloridate in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and functional groups.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze, breaking down into its constituent parts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis, often at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis typically produces simpler phosphate and amine compounds.

Scientific Research Applications

2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphate compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism by which 2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-dimethylimidazolinium chloride: Another organophosphate with similar reactivity but different applications.

    2-Chloro-3-(methylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate: A closely related compound with a methylamino group instead of an ethylamino group.

Uniqueness

2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[[(E)-3-chlorobut-2-enoyl]amino]ethyl dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClNO5P/c1-7(9)6-8(11)10-4-5-15-16(12,13-2)14-3/h6H,4-5H2,1-3H3,(H,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMRZPQLAUDHCO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCCOP(=O)(OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NCCOP(=O)(OC)OC)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClNO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13171-22-7
Record name Desethylphosphamidon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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